(1-methyl-5-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1H-pyrazol-3-yl)(morpholin-4-yl)methanone
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Overview
Description
[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a quinoline moiety, connected through a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinoline intermediates, followed by their coupling through a piperazine linker. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, [1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is investigated for its therapeutic potential. It may act on specific molecular targets to treat diseases or conditions, such as infections or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone](https://www.mdpi.com/1422-8599/2022/3/M1413)
Uniqueness
Compared to similar compounds, [1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL][4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE stands out due to its unique combination of a pyrazole ring and a quinoline moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28N6O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-methyl-5-(morpholine-4-carbonyl)pyrazol-3-yl]-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28N6O3/c1-17-15-22(25-19-6-4-3-5-18(17)19)28-7-9-29(10-8-28)24(32)21-16-20(26-27(21)2)23(31)30-11-13-33-14-12-30/h3-6,15-16H,7-14H2,1-2H3 |
InChI Key |
XGTYVULPFVEZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=NN4C)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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